molecular formula C7H6ClF4NO B1469513 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1386459-74-0

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Cat. No. B1469513
CAS RN: 1386459-74-0
M. Wt: 231.57 g/mol
InChI Key: KAUSOWDERLAWHS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1386459-74-0 . It has a molecular weight of 231.58 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-fluoro-3-(trifluoromethoxy)aniline hydrochloride . The InChI code for this compound is 1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 231.58 . The compound’s InChI code is 1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of nucleus- and side-chain fluorinated 3-substituted indoles, which are valuable for their potential pharmacological activities. These compounds are synthesized through a multi-step procedure involving organometallic and radical chemistry, demonstrating the utility of fluoro- and trifluoromethyl- substituted anilines in creating highly functionalized organic compounds (Bellezza, Cipiciani, Ruzziconi, & Spizzichino, 2008).

Material Science and Polymer Chemistry

In the realm of materials science, the incorporation of fluorinated anilines into polymers has been explored to enhance their properties. For example, electrochemical behavior and polymerization studies of fluoro-substituted anilines, including compounds related to 2-Fluoro-3-(trifluoromethoxy)aniline, have highlighted their potential in creating conductive polymers with unique electronic properties. Such polymers could find applications in advanced electronics and coatings, underscoring the importance of fluoro-substituted anilines in the development of new materials (Cihaner & Önal, 2002).

Catalysis and Synthetic Methodologies

The compound also finds applications in catalysis, where it has been used as a directing group or intermediate in various synthetic transformations. For example, monodentate transient directing group assisted Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes has been reported, showcasing the utility of fluoro- and trifluoromethyl-substituted anilines in facilitating selective and efficient chemical transformations. These methodologies open up new pathways for the synthesis of complex molecules with potential biological activity (Wu et al., 2021).

Advanced Fluorination Techniques

Furthermore, the use of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles highlights the evolving landscape of fluorination chemistry. Such synthetic strategies enable the incorporation of fluorinated motifs into organic molecules, significantly impacting their physical, chemical, and biological properties. This has broad implications for the development of novel pharmaceuticals and agrochemicals with enhanced efficacy and selectivity (Schmitt et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUSOWDERLAWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Synthesis routes and methods

Procedure details

To a mixture of benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine (7.5 g, 20 mmol) in Et2O (40 mL) was added 3N aqueous HCl (10 mL). The reaction mixture was stirred for 4 h at RT, followed by addition of water. The aqueous layer was extracted with Et2O (2×10 mL), the combined organic layers were washed with brine and then dried over MgSO4. After removal of solvent in vacuo, the residue was purified by preparative HPLC (stationary phase: Gimini 300×50 mm, particle size 10 μm; solvent: A H2O+BCH3CN, pressure: 60-70 bar). The product was extracted with Et2O as the free base from the combined fractions. HCl gas was bubbled through the organic phase, and the solvent was removed under vacuum to afford the title compound. Recrystallisation from EtOH/diisopropylether gave a white solid. 1H NMR (D2O, 400 MHz): δ 7.40-7.35 (m, 1H, ArH), 7.32-7.27 (m, 1H, ArH), 7.27-7.19 (m, 1H, ArH). HRMS: 196.03801 [M]+ (calcd. 196.03800 for C7H5F4NO); Anal. Calcd. for C7H5F4NO: C, 36.31; H, 2.61; N, 6.05; Cl, 15.31; F, 32.82. Found: C, 35.78; H, 2.63; N, 6.14; Cl, 15.69; F, 31.99.
Name
benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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